(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Its structure integrates a 1,3-benzothiazole moiety at position 2, a methyl group at position 5, and a trifluoromethoxy-substituted phenylaminoethylidene group at position 2. The (4Z) configuration indicates the stereochemistry of the ethylidene substituent, which influences molecular geometry and intermolecular interactions .
Pyrazolone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethoxy group contributes to metabolic stability and lipophilicity, critical for drug bioavailability .
Properties
Molecular Formula |
C20H15F3N4O2S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15F3N4O2S/c1-11(24-13-7-3-5-9-15(13)29-20(21,22)23)17-12(2)26-27(18(17)28)19-25-14-8-4-6-10-16(14)30-19/h3-10,26H,1-2H3 |
InChI Key |
WRFUEPUXADGLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4OC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Intermediate Synthesis
The benzothiazole ring is typically synthesized first. A representative method involves:
-
Aniline Derivative Preparation : React 3,4-dimethylaniline with potassium thiocyanate in acetic acid.
-
Cyclization : Add bromine to induce cyclization, forming 5,6-dimethylbenzo[d]thiazol-2-amine.
-
Functionalization : Acetylate the amine group to yield 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide.
Table 1: Optimized Conditions for Benzothiazole Synthesis
Pyrazolone Core Formation
The pyrazolone ring is constructed via hydrazine-mediated cyclization or Claisen-Schmidt condensation:
-
Hydrazine Reaction : Treat 2-chloro-N-(benzothiazol-2-yl) acetamide with hydrazine hydrate to form the pyrazolone core.
-
Methyl Group Introduction : Alkylation at position 5 using methylating agents (e.g., methyl iodide) under basic conditions.
Key Reaction :
Ethylidene Linkage Formation
The Z-configured ethylidene group is introduced via Knoevenagel condensation:
-
Aldehyde Preparation : Synthesize 2-(trifluoromethoxy)benzaldehyde via trifluoromethoxylation of phenylboronic acid derivatives.
-
Condensation : React the aldehyde with the pyrazolone’s active methylene group in the presence of a base (e.g., piperidine).
Table 2: Ethylidene Condensation Optimization
| Parameter | Optimal Value | Impact |
|---|---|---|
| Base | Piperidine | Enhances nucleophilicity |
| Solvent | Ethanol | Solubilizes reactants |
| Temperature | 80°C, 4 hrs | Maximizes Z-selectivity |
Final Functionalization and Purification
-
Amino Group Introduction : React the ethylidene intermediate with 2-(trifluoromethoxy)aniline under acidic conditions to form the ethylidene-amine linkage.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final compound.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and condensation steps, reducing reaction times. For example:
One-Pot Multicomponent Reactions (MCRs)
Solvent-free MCRs combine benzothiazole, hydrazine, and aldehyde precursors in a single step. Example:
-
Components : Benzothiazol-2-yl-acetamide, hydrazine, 2-(trifluoromethoxy)benzaldehyde.
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration of the ethylidene group is critical. Solutions :
Byproduct Management
Undesired E-isomers or over-alkylated products arise in condensation steps. Mitigation :
-
Excess Reagent Control : Limit aldehyde equivalents to 1.1:1 for stoichiometric reactions.
-
Workup Optimization : Rapid quenching with aqueous acid minimizes equilibration.
Comparative Analysis of Reported Methods
Table 3: Efficiency of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazolone core and the benzothiazole ring.
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction reactions can target the carbonyl group in the pyrazolone core.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes such as kinases or proteases, which are involved in various biological pathways.
Medicine
Anti-inflammatory: The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Anticancer: It could act as an anticancer agent by inducing apoptosis in cancer cells.
Antimicrobial: The compound may possess antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one ()
- Key Differences: The imidazole-ethylamino group replaces the trifluoromethoxyphenylamino substituent. A 4-nitrophenyl group is present at position 2 instead of benzothiazole.
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one ()
- Key Differences: A fluorophenyl group at position 2 and a triazolylmethylphenylamino substituent at position 3. Impact: Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins, while the triazole group introduces hydrogen-bonding capabilities .
Thiazolidinone and Thiazol-4(5H)-one Analogues
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one ()
- Key Differences: Incorporates a benzofuran-pyrazole hybrid structure and a thiazolidinone ring. Impact: The extended conjugated system may enhance fluorescence properties, useful in imaging applications .
Data Tables: Structural and Functional Comparisons
Research Findings and Functional Insights
- Synthetic Routes : The target compound likely employs cyclocondensation of hydrazine derivatives with diketones or ketoesters, analogous to methods in and . The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Spectroscopic Characterization : Similar to and , the (4Z) configuration can be confirmed using ¹H-NMR coupling constants (e.g., J = 10–12 Hz for trans-ethylidene protons) and IR carbonyl stretching frequencies (~1650–1700 cm⁻¹) .
- The trifluoromethoxy group may enhance blood-brain barrier penetration compared to hydroxyl or methoxy substituents .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.4 g/mol. The structure includes a benzothiazole moiety, which is known for its pharmacological potential, and a pyrazolone framework that often exhibits anti-inflammatory and analgesic properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N4O2S |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 884399-20-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethoxy group enhances its electronic properties, potentially improving binding affinity to target sites. The compound may exhibit inhibition or modulation of various enzymatic pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that benzothiazole derivatives, including this compound, possess a wide range of biological activities:
- Antibacterial Activity : Studies have shown that benzothiazole derivatives can inhibit bacterial growth by targeting key enzymes such as DNA gyrase and dihydroorotase. For instance, compounds related to benzothiazole have demonstrated significant antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin .
- Anti-inflammatory Effects : The pyrazolone component is often associated with anti-inflammatory properties. Similar compounds have been reported to reduce inflammation in various models, suggesting that this compound may also exert such effects through modulation of inflammatory pathways.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects linked to the benzothiazole structure. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation in vitro .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Study on Antibacterial Properties : A recent study evaluated various benzothiazole derivatives for their antibacterial activity. Among them, certain derivatives exhibited MIC values as low as 0.10–0.25 mg/ml against Listeria monocytogenes and Staphylococcus aureus, indicating strong antibacterial potential .
- Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the benzothiazole ring significantly enhance biological activity. For example, the introduction of halogen groups has been linked to improved receptor binding and increased antibacterial potency .
Q & A
Q. What key structural features of the compound influence its biological activity?
The compound’s benzothiazole moiety, pyrazolone core, and trifluoromethoxy-phenyl substitution are critical. The benzothiazole group enhances aromatic stacking interactions with biological targets, while the trifluoromethoxy group improves metabolic stability and lipophilicity, facilitating membrane penetration. The pyrazolone core acts as a hydrogen-bond acceptor, enabling interactions with enzymes like cyclooxygenases or kinases .
Q. What synthetic routes are commonly employed for this compound?
A multi-step approach is typical:
- Step 1: Condensation of a hydrazine derivative with a benzothiazole-containing ketone under acidic conditions (e.g., HCl/ethanol).
- Step 2: Introduction of the trifluoromethoxy-phenylaminoethylidene group via Schiff base formation, optimized with catalysts like acetic acid .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What in vitro assays are recommended for initial biological screening?
Standard assays include:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition: COX-2 or kinase inhibition assays using fluorogenic substrates.
- Anti-inflammatory activity: LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Catalyst selection: Use pyridine derivatives to enhance Schiff base formation efficiency .
- Reaction conditions: Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours) and improves yield by 15–20% .
- Purification: Gradient elution in HPLC with C18 columns resolves closely related by-products (e.g., Z/E isomers) .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR: H and C NMR verify regiochemistry (e.g., Z-configuration of the ethylidene group) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 477.1124) .
- X-ray crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Q. How do substituent variations affect pharmacological profiles?
| Analog | Substituent Modification | Biological Activity Change |
|---|---|---|
| Compound A | Benzothiazole → Thiazole | Reduced COX-2 inhibition (IC ↑ 2.5×) |
| Compound B | Trifluoromethoxy → Methoxy | Decreased metabolic stability (t ↓ 40%) |
| Structure-activity relationship (SAR) studies suggest the trifluoromethoxy group is critical for both potency and pharmacokinetics . |
Q. What strategies resolve contradictions in reported biological activities?
- Standardized assays: Re-evaluate activity using uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Comparative studies: Test analogs side-by-side under identical conditions to isolate substituent effects .
- In silico modeling: Molecular dynamics simulations predict binding affinity variations caused by crystallographic packing artifacts .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target identification: Dock the compound into COX-2 or EGFR kinase active sites using AutoDock Vina.
- Interaction analysis: Identify hydrogen bonds between the pyrazolone oxygen and catalytic lysine residues.
- Validation: Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values .
Methodological Notes
- Data contradiction analysis: Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Advanced synthesis: Employ flow chemistry for scale-up, ensuring consistent temperature/pH control to minimize batch variability .
- Biological studies: Use CRISPR-edited cell lines (e.g., COX-2 KO) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
